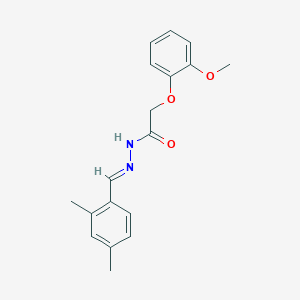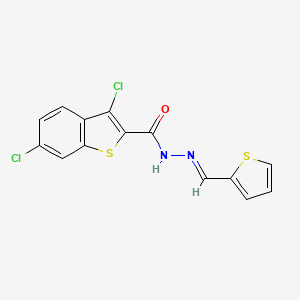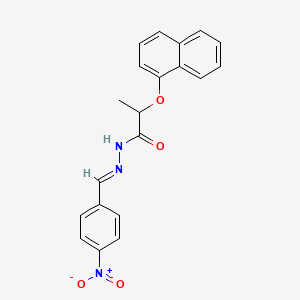![molecular formula C18H25N3O2 B3868859 6-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B3868859.png)
6-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine
Descripción general
Descripción
6-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as MMPPQ and has been synthesized using various methods. MMPPQ has been shown to have a wide range of biochemical and physiological effects, making it an important area of research.
Mecanismo De Acción
The exact mechanism of action of MMPPQ is not fully understood, but it is believed to act on multiple targets in the body. MMPPQ has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage. It has also been shown to activate cellular pathways that promote cell survival and protect against apoptosis.
Biochemical and Physiological Effects:
MMPPQ has a wide range of biochemical and physiological effects. It has been shown to increase the levels of antioxidants in the body, which can protect against cellular damage. MMPPQ has also been shown to increase the levels of certain neurotransmitters in the brain, which can improve cognitive function. Additionally, MMPPQ has been shown to have anti-inflammatory properties, which can reduce the risk of chronic diseases such as heart disease and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMPPQ has several advantages for lab experiments. It is a well-studied compound with a known synthesis method, making it easy to obtain and work with. MMPPQ has also been shown to have a wide range of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, MMPPQ also has limitations for lab experiments. It is a complex compound with multiple targets in the body, making it difficult to fully understand its mechanism of action. Additionally, MMPPQ has not been extensively studied in vivo, limiting its potential therapeutic applications.
Direcciones Futuras
For MMPPQ research include further investigation into its mechanism of action, potential therapeutic applications, and the development of new synthesis methods.
Aplicaciones Científicas De Investigación
MMPPQ has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. MMPPQ has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
6-methoxy-4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-14-12-18(19-6-3-7-21-8-10-23-11-9-21)20-17-5-4-15(22-2)13-16(14)17/h4-5,12-13H,3,6-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRKPGAHXPDZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(allyloxy)-5-bromophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3868781.png)
![3-[2-(4-fluorobenzylidene)hydrazino]-N-isopropyl-3-oxopropanamide](/img/structure/B3868782.png)


![2-hydroxy-4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B3868803.png)
![2-[5-(3-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B3868815.png)

![2-[(2-methylphenyl)amino]-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B3868841.png)

![N'-[1-(2-furyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3868853.png)

![N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B3868890.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3868894.png)
![ethyl 5-(4-chlorophenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3868901.png)